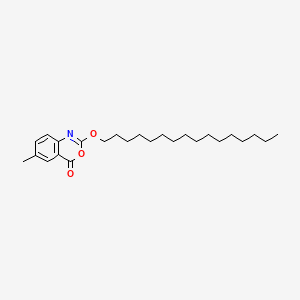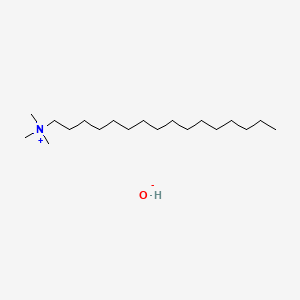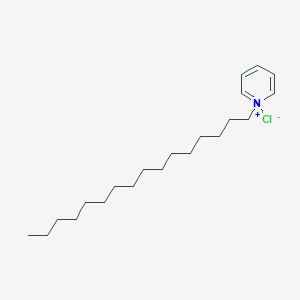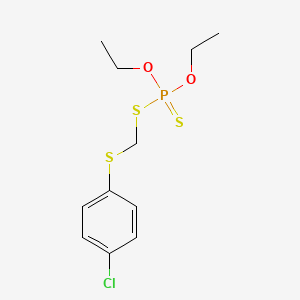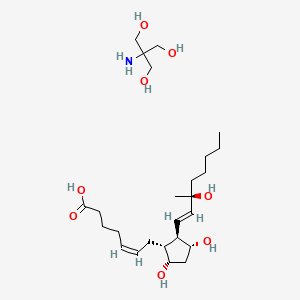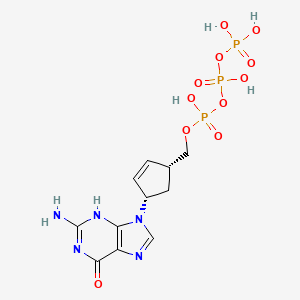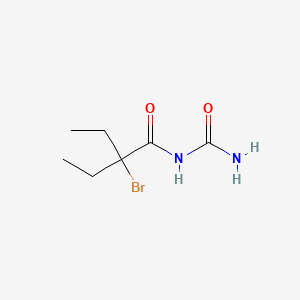
Cgp 37849
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CGP 37849 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
CGP 37849 ejerce sus efectos antagonizando competitivamente el receptor NMDA . Este receptor está involucrado en la plasticidad sináptica y la función de la memoria. Al bloquear el receptor, this compound inhibe la neurotransmisión excitatoria mediada por el glutamato, lo que lleva a sus efectos anticonvulsivos, neuroprotectores y ansiolíticos . Los objetivos moleculares de this compound incluyen las subunidades del receptor NMDA, y su acción involucra la modulación de la afluencia de iones de calcio y las vías de señalización aguas abajo .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cgp 37849 plays a significant role in biochemical reactions by acting as a competitive antagonist at the NMDA receptor. This receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. This compound binds to the NMDA receptor, inhibiting the binding of glutamate and thereby reducing the excitatory neurotransmission mediated by this receptor . This interaction is particularly important in conditions where excessive NMDA receptor activity leads to excitotoxicity and neuronal damage .
Cellular Effects
This compound has been shown to influence various cellular processes. In neuronal cells, it reduces excitotoxicity by inhibiting NMDA receptor activity, which can protect against neuronal damage in conditions such as epilepsy and neurodegenerative diseases . Additionally, this compound has been found to have antidepressant and anxiolytic effects, likely due to its modulation of NMDA receptor-mediated signaling pathways . This compound also affects gene expression and cellular metabolism by altering the activity of NMDA receptors, which are involved in various intracellular signaling cascades .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism at the NMDA receptor. By binding to the receptor, this compound prevents the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system . This inhibition reduces calcium influx through the receptor, which in turn decreases the activation of downstream signaling pathways that can lead to excitotoxicity and neuronal damage . Additionally, this compound has been shown to modulate the expression of genes involved in synaptic plasticity and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at +4°C . In vitro studies have shown that repeated administration of this compound can lead to changes in receptor density and function, indicating potential long-term effects on cellular function . In vivo studies have demonstrated that this compound can provide sustained neuroprotection and anticonvulsant effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant anticonvulsant and neuroprotective effects without causing major adverse effects . At higher doses, the compound can lead to toxicity and adverse effects, including motor impairment and potential neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the NMDA receptor. The compound is metabolized in the body, and its metabolites can also interact with NMDA receptors, contributing to its overall pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons . Within cells, this compound can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments . This distribution is crucial for its ability to modulate NMDA receptor activity and provide neuroprotection.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the NMDA receptor, which is located on the cell membrane of neurons . The compound’s activity is influenced by its ability to bind to these receptors and inhibit their function. Additionally, this compound may undergo post-translational modifications that affect its localization and activity within specific cellular compartments . These modifications can play a role in directing the compound to areas where it can exert its therapeutic effects most effectively.
Métodos De Preparación
La síntesis de CGP 37849 involucra varios pasos, comenzando con la preparación del intermedio clave, ácido 4-metil-5-fosfonopent-3-enoico . La ruta sintética típicamente incluye los siguientes pasos:
Formación del intermedio: El intermedio se sintetiza a través de una serie de reacciones, incluyendo la adición de un grupo fosfonato a un precursor adecuado.
Aminación: El intermedio se somete a aminación para introducir el grupo amino en la posición deseada.
Purificación: El producto final se purifica mediante técnicas como la cristalización o la cromatografía para obtener this compound en alta pureza.
Análisis De Reacciones Químicas
CGP 37849 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
CGP 37849 a menudo se compara con otros antagonistas del receptor NMDA, como:
MK-801: Un antagonista no competitivo del receptor NMDA con potentes efectos neuroprotectores.
AP5 (2-amino-5-fosfonopentanoato): Otro antagonista competitivo del receptor NMDA utilizado en la investigación.
This compound es único debido a su alta selectividad y potencia como antagonista competitivo del receptor NMDA, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHNCZIGYIOGJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(C(=O)O)N)/CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873634 | |
| Record name | CGP 37849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-31-0, 137424-81-8 | |
| Record name | CGP-37849 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 37849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGP-37849 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CGP 37849 interact with NMDA receptors?
A1: this compound acts as a competitive antagonist at the glutamate binding site of NMDA receptors. [, , , , , ] This means it directly competes with glutamate, the endogenous excitatory neurotransmitter, for binding to the receptor. [, , , , , ]
Q2: What are the downstream consequences of this compound binding to NMDA receptors?
A2: By blocking NMDA receptors, this compound prevents glutamate-induced activation, leading to a reduction in NMDA receptor-mediated currents. [, , , ] This inhibition of NMDA receptor function has been shown to exert various effects on neuronal excitability, synaptic plasticity, and behavior. [, , , , , , , ]
Q3: Does this compound affect other glutamate receptor subtypes like AMPA receptors?
A3: Research indicates that this compound exhibits selectivity for NMDA receptors and does not significantly affect AMPA receptor-mediated currents. [, ] This selectivity is crucial for understanding its specific actions on neuronal circuits. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers primarily focus on the pharmacological aspects of this compound, detailed spectroscopic data and information about its material compatibility and stability under various conditions are not explicitly discussed.
Q5: How does the structure of this compound contribute to its potency and selectivity?
A5: this compound is an unsaturated analog of the NMDA receptor antagonist 2-amino-5-phosphonopentanoate (AP5). [] Its potency is attributed to the trans configuration of the APPA molecule and the D-stereoisomer. [] The research highlights that modifications in the structure, such as esterification to form CGP 39551, can affect its potency and pharmacokinetic properties. [, , , , ]
Q6: Are there known structure-activity relationships for this compound and related compounds?
A6: Research suggests that specific structural features, like the presence of the phosphonic acid group and the unsaturated side chain, are crucial for this compound's activity. [] Further investigations into structure-activity relationships could optimize its pharmacological profile. []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: this compound demonstrates oral activity, suggesting good absorption from the gastrointestinal tract. [, ] Its distribution, metabolism, and excretion profiles require further investigation. [, ] Research indicates that its ethyl ester derivative, CGP 39551, exhibits a prolonged duration of action compared to this compound. []
Q8: How do the pharmacokinetic properties of this compound compare to other NMDA receptor antagonists?
A8: this compound shows a relatively long duration of action (4 hours) compared to some NMDA antagonists like AP5 (1 hour) but shorter than CGP 39551 (48 hours). [] This information highlights the diversity in pharmacokinetic profiles within this class of compounds. []
Q9: What in vitro models have been used to study the effects of this compound?
A9: this compound's effects have been extensively studied in vitro using rodent brain slices, [, ] cultured mouse spinal cord neurons, [, ] and Xenopus oocytes expressing excitatory amino acid receptors. [] These models have been instrumental in characterizing its electrophysiological effects on neuronal activity and its interactions with NMDA receptors. [, , , ]
Q10: What animal models have been employed to investigate the potential therapeutic effects of this compound?
A10: Researchers have utilized various animal models to explore the potential of this compound in different conditions, including:
- Seizures: Studies in DBA/2 mice and photosensitive Senegalese baboons (Papio papio) assessed its anticonvulsant effects against sound-induced seizures and photically induced myoclonus, respectively. [, ]
- Epilepsy: Investigations using the amygdala kindling model in rats examined its efficacy against complex partial and secondarily generalized seizures. []
- Ischemic Brain Damage: The four-vessel occlusion model in rats and the middle cerebral artery occlusion model in cats were employed to evaluate its neuroprotective effects. [, ]
- Depression: The forced swimming test in rats and mice was used to assess its antidepressant-like effects. [, ]
Q11: Has this compound been investigated in clinical trials for any indications?
A11: While preclinical research suggests potential therapeutic applications for this compound, the provided literature does not mention any completed or ongoing clinical trials.
Q12: What is the safety profile of this compound?
A12: Research indicates that this compound can produce behavioral effects at doses higher than those required for its anticonvulsant effects. [] These effects include ataxia, hyperactivity, and stereotypies. [, ] The therapeutic index (TI), representing the ratio between the effective dose and the dose causing adverse effects, is an essential consideration for its potential clinical use. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



